4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylbenzyl)-1,3-oxazol-5-amine
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Overview
Description
The compound “4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylbenzyl)-1,3-oxazol-5-amine” is a complex organic molecule that contains several functional groups. These include a chlorophenyl group, a sulfonyl group, a furanyl group, a methylbenzyl group, and an oxazole group with an amine substitution .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of the sulfonyl group could introduce some polarity into the molecule, and the aromatic rings could participate in π-π stacking interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amine group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
Antiviral Activity
Compounds structurally related to "4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylbenzyl)-1,3-oxazol-5-amine" have been synthesized and tested for their antiviral activities. For instance, derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide were synthesized and found to possess certain anti-tobacco mosaic virus activity, highlighting the potential of these compounds in antiviral research (Chen et al., 2010).
Corrosion Inhibition
Research has shown that some sulfonamide derivatives, such as 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid, act as effective inhibitors for mild steel corrosion in acidic mediums. These findings indicate that similar compounds could be explored for their potential in protecting metals from corrosion, which is crucial in industrial applications (Sappani & Karthikeyan, 2014).
Synthesis of Functionalized Compounds
The ability to synthesize functionalized derivatives from such compounds is significant for developing new materials with tailored properties. For example, the synthesis of functionalized allylic sulfoxides, leading to 2,3,4-trisubstituted furans via a [3 + 2] annulation, demonstrates the versatility of these compounds in organic synthesis and material science (Fu et al., 2008).
Antimicrobial Agents
Compounds derived from similar chemical structures have been explored for their antimicrobial properties. For instance, formazans derived from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate antimicrobial activity, suggesting the potential for developing new antimicrobial agents (Sah et al., 2014).
Future Directions
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-14-4-6-15(7-5-14)13-23-20-21(24-19(28-20)18-3-2-12-27-18)29(25,26)17-10-8-16(22)9-11-17/h2-12,23H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVFBMXSNBYNLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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